Topic: The Biosynthesis of Delaminomycin A in Streptomyces albulus
Topic: The Biosynthesis of Delaminomycin A in Streptomyces albulus
An In-depth Technical Guide for the Scientific Community
Abstract: Delaminomycin A, a potent immunomodulator and extracellular matrix receptor antagonist isolated from Streptomyces albulus MJ202-72F3, represents a class of complex natural products with significant therapeutic potential.[1][2][3] Its intricate structure, featuring a substituted decalin ring system coupled to a hydroxypyrrolidine-2,4-dione (a tetramic acid moiety), suggests a sophisticated biosynthetic origin. Foundational isotopic labeling studies have revealed that Delaminomycin A is a hybrid polyketide-peptide metabolite.[4] However, the specific biosynthetic gene cluster (BGC) responsible for its assembly has not yet been reported in the scientific literature. This guide provides a comprehensive overview of the known biosynthetic precursors, proposes a logical assembly pathway based on established principles of polyketide and nonribosomal peptide synthesis, and presents a detailed roadmap of experimental protocols for the discovery, characterization, and functional validation of the Delaminomycin A BGC. This document is intended for researchers in natural product biosynthesis, drug development, and microbial genetics seeking to elucidate and engineer this promising pathway.
Part 1: Foundational Biosynthesis and Proposed Pathway
The initial elucidation of the Delaminomycin A biosynthetic pathway was achieved through ¹³C-labeled precursor feeding experiments with S. albulus. These seminal studies established the fundamental building blocks of the molecule, providing the basis for any further investigation into its genetic and enzymatic machinery.[4]
Isotope-Confirmed Precursor Units
Feeding studies followed by ¹³C NMR analysis demonstrated that the carbon skeleton of Delaminomycin A is assembled from the following primary metabolites:
-
Six (6) Acetate Units: Derived from acetyl-CoA, these form the backbone of a portion of the polyketide chain.
-
Five (5) Propionate Units: Derived from methylmalonyl-CoA (typically formed from propionyl-CoA), these introduce methyl branches into the polyketide structure.
-
One (1) Glycine Unit: This amino acid is the precursor for the tetramic acid moiety.[4]
This specific combination of precursors strongly implies that Delaminomycin A is synthesized by a hybrid Type I Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) system.
| Precursor Molecule | Corresponding Extender Unit | Quantity Incorporated |
| Acetate | Malonyl-CoA | 6 |
| Propionate | Methylmalonyl-CoA | 5 |
| Glycine | Glycine | 1 |
| Table 1: Confirmed Precursor Units for Delaminomycin A Biosynthesis.[4] |
Proposed Hybrid PKS-NRPS Assembly Logic
Based on the known precursors and the final chemical structure, a logical biosynthetic pathway can be proposed. The assembly is likely initiated by a modular Type I PKS, which iteratively condenses acetate and propionate units to build the complex polyketide chain that will form the decalin core and the dienyl side chain. Following the final PKS extension cycle, the polyketide intermediate is likely transferred to an NRPS module. This module would activate and incorporate the glycine unit, which then cyclizes to form the characteristic 5-hydroxypyrrolidine-2,4-dione ring. A terminal thioesterase (TE) domain would then release the completed molecule.
A proposed biosynthetic pathway for Delaminomycin A.
Part 2: A Practical Guide to Uncovering the Delaminomycin A Gene Cluster
With no identified biosynthetic gene cluster (BGC) for Delaminomycin A in the public domain, the next phase of research requires a systematic approach to identify and functionally characterize the genes responsible. This section provides field-proven protocols for researchers to undertake this endeavor.
Step 1: Genome Mining for the Candidate BGC
The foundational step is to sequence the genome of the producing organism, S. albulus MJ202-72F3, and use bioinformatic tools to find the BGC. The search will be guided by the prediction of a large, hybrid PKS-NRPS cluster.
Experimental Protocol: Genome Sequencing and antiSMASH Analysis
-
Genomic DNA Isolation:
-
Cultivate S. albulus MJ202-72F3 in a suitable liquid medium (e.g., TSB or ISP2) for 3-5 days at 30°C.
-
Harvest mycelia by centrifugation.
-
Perform high-quality genomic DNA extraction using a commercial kit optimized for Gram-positive bacteria or a standard phenol-chloroform protocol. Ensure high molecular weight DNA is obtained.
-
-
Genome Sequencing:
-
Prepare a sequencing library using a long-read technology platform (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of large, repetitive PKS/NRPS regions.
-
Sequence the genome to a depth of at least 100x coverage.
-
Assemble the reads into a high-quality, preferably single-contig, genome.
-
-
Bioinformatic Analysis:
-
Upload the assembled genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or run it locally.
-
Causality: antiSMASH is the industry standard for identifying BGCs. It recognizes the specific domain architectures of PKS and NRPS enzymes.
-
Analyze the output for candidate BGCs. The target cluster should be identified as a "Type I PKS-NRPS" hybrid and its predicted product should have a molecular weight and elemental formula consistent with Delaminomycin A. The number and type of PKS modules (loading, malonyl-CoA specific, methylmalonyl-CoA specific) should roughly correspond to the known precursor units.
-
Step 2: Functional Verification by Gene Inactivation
Once a high-confidence candidate BGC is identified, its involvement must be proven by inactivating a key biosynthetic gene and observing the abolition of Delaminomycin A production. The CRISPR-Cas9 system is a highly efficient tool for genome editing in Streptomyces.[5][6]
Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout
-
Target Selection & Plasmid Construction:
-
Select a target gene essential for biosynthesis, such as a ketosynthase (KS) domain in one of the PKS modules.
-
Design a 20-bp single guide RNA (sgRNA) targeting the selected gene.
-
Synthesize and clone the sgRNA into a Streptomyces-compatible CRISPR-Cas9 editing plasmid (e.g., pCRISPomyces-2).
-
Clone two ~1 kb homology arms, flanking the region to be deleted, into the same plasmid to serve as a repair template.
-
-
Conjugation into S. albulus :
-
Transform the final plasmid into a methylation-deficient E. coli donor strain, such as ET12567/pUZ8002.
-
Grow the E. coli donor and S. albulus recipient strains to the appropriate phase.
-
Perform intergeneric conjugation by mixing the donor and recipient cells on a suitable agar medium (e.g., MS agar) and incubating for 16-20 hours.[7][8]
-
Self-Validation: Overlay the plates with antibiotics to select for exconjugants (e.g., nalidixic acid to kill E. coli and apramycin to select for the plasmid in Streptomyces).
-
-
Mutant Screening and Verification:
-
Isolate individual exconjugant colonies and grow them under production conditions.
-
Analyze the culture extracts by HPLC-MS, comparing them to the wild-type strain. The absence of the peak corresponding to Delaminomycin A in the mutant is strong evidence.
-
Confirm the gene deletion at the genomic level using PCR with primers flanking the targeted region and subsequent Sanger sequencing.
-
Workflow for CRISPR-Cas9 mediated BGC verification.
Step 3: Heterologous Expression and Pathway Engineering
To simplify the study of the pathway away from the complex metabolic background of the native producer and to facilitate future engineering efforts, the entire BGC can be cloned and expressed in a well-characterized, "clean" host strain.[9][10][11]
Experimental Protocol: Heterologous Expression in S. coelicolor
-
BGC Cloning:
-
Causality: Due to the large size of PKS-NRPS clusters (>50 kb), standard cloning is not feasible. Transformation-Associated Recombination (TAR) in yeast or other advanced methods are required.[11]
-
Design PCR primers to amplify the entire BGC from S. albulus gDNA, adding homology arms that match a suitable Streptomyces shuttle vector (e.g., pSBAC).[11]
-
Co-transform the PCR product and the linearized vector into Saccharomyces cerevisiae. Yeast homologous recombination will assemble the plasmid.
-
Rescue the assembled plasmid from yeast and transform it into an E. coli strain for amplification.
-
-
Host Transformation:
-
Introduce the final construct into a suitable heterologous host, such as S. coelicolor M1152 or S. lividans TK24, via conjugation or protoplast transformation. These hosts are engineered to have minimal native secondary metabolite production.
-
-
Production Analysis:
-
Cultivate the transformed host under various media conditions (OSMAC approach) to identify optimal production.[9]
-
Confirm the production of Delaminomycin A using HPLC-MS and NMR, comparing the product to an authentic standard from the native producer. Successful production definitively links the cloned BGC to Delaminomycin A.
-
References
-
Ueno, M., Yoshinaga, I., Amemiya, M., Someno, T., Iinuma, H., Ishizuaka, M., & Takeuchi, T. (1993). Delaminomycins, novel extracellular matrix receptor antagonists. V. Biosynthesis. The Journal of Antibiotics, 46(9), 1390-1396. [Link]
-
Abdel-Mawgoud, A. M., & Stephanopoulos, G. (2021). Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces. Marine Drugs, 19(2), 103. [Link]
-
Komatsu, M., Uchiyama, T., Ōmura, S., Cane, D. E., & Ikeda, H. (2010). Genome-minimized Streptomyces host for the heterologous expression of secondary metabolism. Proceedings of the National Academy of Sciences, 107(6), 2646-2651. [Link]
-
Ueno, M., Amemiya, M., Osono, M., Kinoshita, N., Ikeda, T., Iinuma, H., ... & Takeuchi, T. (1993). DELAMINOMYCINS, NOVEL NONPEPTIDE EXTRACELLULAR MATRIX RECEPTOR ANTAGONIST AND A NEW CLASS OF POTENT IMMUNOMODULATOR. The Journal of Antibiotics, 46(5), 719-727. [Link]
-
Abe, I. (2017). Elucidation of Biosynthetic Pathways of Natural Products. Chemistry–An Asian Journal, 12(22), 2846-2856. [Link]
-
Challis, G. L. (2008). Streptomyces coelicolor as an expression host for heterologous gene clusters. Methods in enzymology, 439, 447-463. [Link]
-
Kim, J. H., Lee, W. H., & Kim, E. S. (2017). Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species. Frontiers in microbiology, 8, 461. [Link]
-
Ueno, M., Someno, T., Sawa, R., Iinuma, H., Naganawa, H., Ishizuka, M., & Takeuchi, T. (1993). Delaminomycins, novel nonpeptide extracellular matrix receptor antagonist and a new class of potent immunomodulator. II. Physico-chemical properties and structure elucidation of delaminomycin A. The Journal of Antibiotics, 46(6), 979-984. [Link]
-
Hwang, S., & Lee, Y. (2022). Streptomyces as Microbial Chassis for Heterologous Protein Expression. Frontiers in Bioengineering and Biotechnology, 10, 891392. [Link]
-
Fernández-Martínez, L. T., & Bibb, M. J. (2020). CRISPR–Cas9 editing of Streptomyces genome. STAR protocols, 1(3), 100185. [Link]
-
Zhang, Y., & Li, S. (2016). [Strategies of elucidation of biosynthetic pathways of natural products]. Yao xue xue bao= Acta pharmaceutica Sinica, 51(11), 1673-1679. [Link]
-
Gräfe, U., Schade, W., Roth, M., Radics, L., Incze, M., & Ujszászy, K. (1989). Studies of Precursor-directed Biosynthesis with Streptomyces sp. Part 1. Isolation of Manumycin Analogues by Feeding of Aminobenzoic Acids as C7N Starter Units. Journal of the Chemical Society, Perkin Transactions 1, 63-67. [Link]
-
Ueno, M., Someno, T., Sawa, R., Iinuma, H., Naganawa, H., Ishizuka, M., & Takeuchi, T. (1993). Delaminomycins, Novel Extracellular Matrix Receptor Antagonist. IV. Structure-activity Relationships of Delaminomycins and Derivatives. The Journal of Antibiotics, 46(11), 1657-1665. [Link]
-
Ueno, M., Amemiya, M., Someno, T., Sawa, R., Iinuma, H., Naganawa, H., ... & Takeuchi, T. (1993). DELAMINOMYCINS, NOVEL EXTRACELLULAR MATRIX RECEPTOR ANTAGONIST. The Journal of Antibiotics, 46(11), 1657-1665. [Link]
-
Cobb, R. E., Wang, Y., & Zhao, H. (2015). CRISPR/Cas9-based editing of Streptomyces for discovery, characterization, and production of natural products. Frontiers in microbiology, 6, 773. [Link]
-
Zhang, M. M., Wang, Y., & Zhao, H. (2018). CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products. Frontiers in microbiology, 9, 1660. [Link]
-
Lu, L., & Tang, Y. (2020). Efficient Multiplex Genome Editing in Streptomyces via Engineered CRISPR-Cas12a Systems. Frontiers in bioengineering and biotechnology, 8, 735. [Link]
-
Thanapipatsiri, A., & Kim, E. S. (2019). Streptomycetes: Surrogate Hosts for the Genetic Manipulation of Biosynthetic Gene Clusters and Production of Natural Products. Journal of microbiology and biotechnology, 29(4), 505-515. [Link]
Sources
- 1. DELAMINOMYCINS, NOVEL NONPEPTIDE EXTRACELLULAR MATRIX RECEPTOR ANTAGONIST AND A NEW CLASS OF POTENT IMMUNOMODULATOR [jstage.jst.go.jp]
- 2. Delaminomycins, novel nonpeptide extracellular matrix receptor antagonist and a new class of potent immunomodulator. II. Physico-chemical properties and structure elucidation of delaminomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delaminomycins, novel extracellular matrix receptor antagonist. IV. Structure-activity relationships of delaminomycins and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delaminomycins, novel extracellular matrix receptor antagonists. V. Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 6. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 7. blue-course.i3s.up.pt [blue-course.i3s.up.pt]
- 8. Frontiers | Efficient Multiplex Genome Editing in Streptomyces via Engineered CRISPR-Cas12a Systems [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
